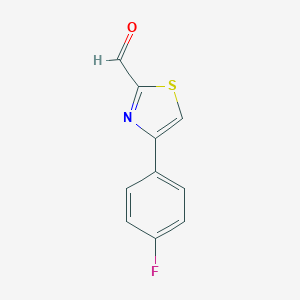

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Übersicht

Beschreibung

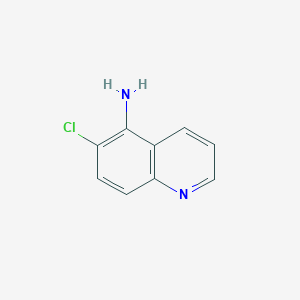

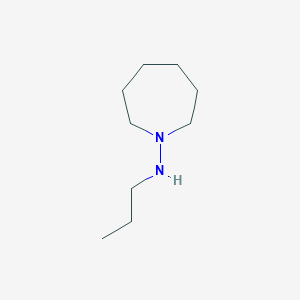

The compound “4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a thiazole ring, a fluorophenyl group, and an aldehyde group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The fluorophenyl group is a phenyl ring (a derivative of benzene) with a fluorine atom attached, and the aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for instance, is a five-membered ring with alternating single and double bonds, giving it aromatic properties. The fluorophenyl group would add to the compound’s overall polarity due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is often reactive, undergoing nucleophilic addition reactions. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the highly electronegative fluorine atom might increase the compound’s polarity, influencing properties like solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These compounds demonstrate a range of chemical and biological properties, suggesting that derivatives of 1,3-thiazole, like "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde", may serve as key intermediates in the synthesis of biologically active molecules. Phosphorylated derivatives, for instance, are noted for their potential in creating insectoacaricidal, anti-blastic, and neurodegenerative activity agents (Abdurakhmanova et al., 2018).

Heterocyclic Compound Synthesis

The compound's role extends to the synthesis of various heterocyclic compounds, indicating its importance in creating pharmacologically active agents. The synthesis of fused heterocycles, for example, is facilitated by derivatives similar to "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde", showcasing the synthetic potential of such compounds in developing new therapeutic agents (Petrov & Androsov, 2013).

Optoelectronic Materials

Research has also delved into the application of thiazole derivatives in optoelectronic materials. Functionalized quinazolines and pyrimidines, bearing structural similarities to "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde", are highlighted for their role in developing materials for organic light-emitting diodes and photoelectric conversion elements. This underscores the versatility of thiazole derivatives in contributing to advancements in electronic and photonic technologies (Lipunova et al., 2018).

Biological Activity

Thiazolidinone derivatives, closely related to the thiazole structure, exhibit a broad spectrum of biological activities. This includes antimicrobial, anti-inflammatory, and anticancer properties, further underscoring the medicinal chemistry relevance of compounds like "4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde". The synthesis and exploration of these derivatives provide a foundation for the development of new therapeutic agents (ArunlalV. et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, 4-fluorophenyl compounds have been reported to bind tightly to their targets, resulting in significant biological effects .

Biochemical Pathways

For example, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

For instance, some compounds have been found to undergo biotransformation to other forms .

Result of Action

For example, certain 4-fluorophenyl compounds have been reported to exhibit antiviral activity .

Action Environment

It’s important to note that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSOVONCIJOYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395283 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

CAS RN |

383142-69-6 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)